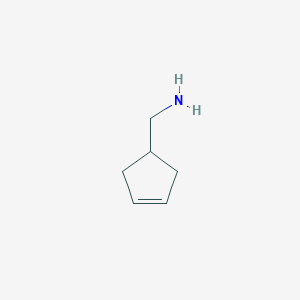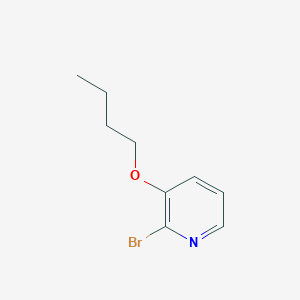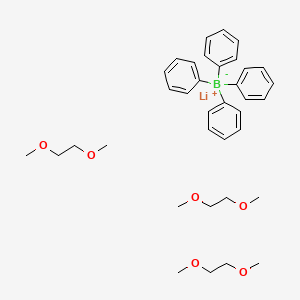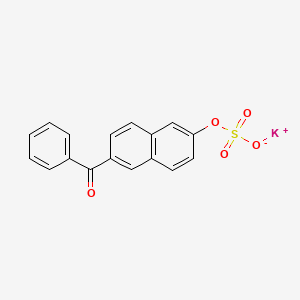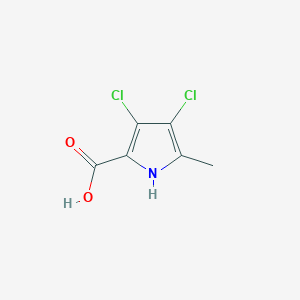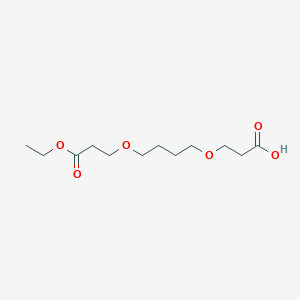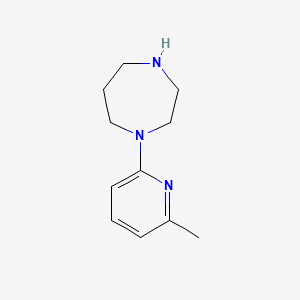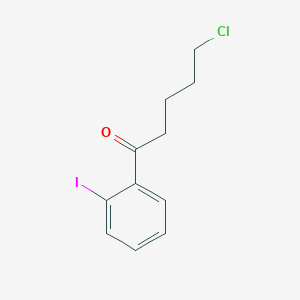
5-Chloro-1-(2-iodophenyl)-1-oxopentane
Descripción general
Descripción
5-Chloro-1-(2-iodophenyl)-1-oxopentane (CIPO) is an organic compound belonging to the group of heterocyclic compounds. It is a cyclic five-membered ring with a carbonyl group at the center and an iodine atom at the para position of the phenyl ring. CIPO has been studied extensively in the past few decades due to its wide range of applications in the field of medicinal chemistry. CIPO is used as a starting material in the synthesis of various pharmaceuticals, as a catalyst in organic reactions, and as a ligand in metal-catalyzed reactions. In addition, CIPO has been used as a reagent in the synthesis of other heterocyclic compounds and as a precursor for the synthesis of various organometallic compounds.
Aplicaciones Científicas De Investigación
Vinyltriphenylphosphonium Salt Mediated Synthesis
The study by Yavari and Baharfar (1997) explores the synthesis of functionalized butyrolactones using a complex reaction that might be relevant to the synthesis or reactivity of 5-Chloro-1-(2-iodophenyl)-1-oxopentane in creating specialized molecules, possibly for material science or pharmaceutical applications (Yavari & Baharfar, 1997).
Schiff Bases as Corrosion Inhibitors
Şafak et al. (2012) conducted a study on Schiff bases as corrosion inhibitors, which highlights the potential application of complex organic molecules in protecting metals from corrosion. While the specific chemical was not studied, the methodologies and chemical interactions discussed could be relevant for assessing the protective properties of this compound against corrosion (Şafak et al., 2012).
Electrochemical Reduction Studies
Pritts and Peters (1994) investigated the electrochemical reduction of dihalopentanes at carbon cathodes, which might offer insight into the electrochemical properties or reactivity of this compound, potentially relevant in synthetic chemistry or materials science applications (Pritts & Peters, 1994).
Luminescent Properties of Complexes
Lai et al. (1999) studied luminescent properties of mono- and binuclear cyclometalated platinum(II) complexes, providing a framework that could be applicable to understanding the photophysical properties of compounds similar to this compound, especially in the development of new materials for optical applications (Lai et al., 1999).
Synthesis and Polymerization Catalysts
Flores et al. (1996) explored titanium compounds for syndiospecific polymerization of styrene, indicating the potential use of complex organic molecules in catalyzing specific polymer formations. This could suggest avenues for research into how this compound might serve as a ligand or reactant in catalytic processes (Flores et al., 1996).
Propiedades
IUPAC Name |
5-chloro-1-(2-iodophenyl)pentan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClIO/c12-8-4-3-7-11(14)9-5-1-2-6-10(9)13/h1-2,5-6H,3-4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POYZEAKQODTOMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CCCCCl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90621985 | |
| Record name | 5-Chloro-1-(2-iodophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
487058-89-9 | |
| Record name | 5-Chloro-1-(2-iodophenyl)pentan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90621985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3,6-Diazabicyclo[3.2.0]heptane](/img/structure/B1613479.png)
